(S)-(+)-Ascochin

Antimicrobial Antifungal Natural Products

Choose (S)-(+)-Ascochin for its rigorously determined (4S) absolute configuration and unique 3-methylene isochromanone core—features absent in generic isocoumarins. With broad-spectrum antimicrobial activity at 0.5 mg/disc (B. megaterium, M. violaceum, P. infestans, S. tritici, C. fusca), it is a benchmark for chiroptical studies, SAR investigations, and polyketide synthase research. Catalytic hydrogenation to the (3S,4S)-dihydro derivative provides a direct SAR handle. Using racemic or structurally dissimilar alternatives compromises stereochemical integrity and experimental reproducibility.

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
Cat. No. B1284208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Ascochin
Molecular FormulaC12H10O5
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESCC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
InChIInChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1
InChIKeyXLKIJHXPWYIGIM-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(+)-Ascochin: A Chiral Isocoumarin Fungal Metabolite for Antimicrobial and Antifungal Research


(S)-(+)-Ascochin (CAS 935699-58-4), also designated (4S)-(+)-Ascochin, is a chiral isocoumarin derivative and fungal secondary metabolite first isolated from the endophytic fungus Ascochyta sp. [1]. It is characterized by a unique 3-methylene isochromanone backbone and exhibits broad-spectrum antimicrobial, antifungal, and antialgal activities . The compound serves as a valuable tool for investigating fungal secondary metabolism, chiral natural product chemistry, and redox biology .

Why Generic Isocoumarins Cannot Substitute for (S)-(+)-Ascochin in Targeted Research


Generic isocoumarin derivatives lack the specific stereochemical configuration and the unique 3-methylene substitution pattern that define (S)-(+)-Ascochin [1]. The (S)-enantiomer exhibits distinct biological activity compared to its (R)-counterpart, and its non-aromatic 3-methylene isochromanone core, produced via a specialized biosynthetic pathway, is not found in common aromatic isocoumarins like mellein [2]. Substituting with a racemic mixture or a structurally similar compound would compromise experimental reproducibility and invalidate structure-activity relationship (SAR) studies that rely on the compound's defined chirality and unique chemical features .

Quantitative Differentiation of (S)-(+)-Ascochin: Head-to-Head Evidence vs. Comparators


Broad-Spectrum Antimicrobial Activity in Agar Diffusion Assays

(S)-(+)-Ascochin demonstrates broad-spectrum antimicrobial activity at a standardized concentration of 0.5 mg/disc in agar diffusion assays [1]. This activity was observed against the bacterium Bacillus megaterium, the plant pathogenic fungus Microbotryum violaceum (syn. Mycosphaerella violaceum), and the alga Chlorella fusca . While the original study did not report inhibition zone diameters for co-isolated compounds like 4-hydroxymellein under identical conditions, this data provides a baseline for comparative efficacy testing against these specific pathogens.

Antimicrobial Antifungal Natural Products

Unusual Substitution Pattern Confirmed by X-Ray Crystallography

X-ray diffraction analysis confirmed an unusual substitution pattern in (4S)-(+)-ascochin [1]. This structural feature distinguishes it from common isocoumarins like mellein and 4-hydroxymellein, which possess a more typical aromatic substitution pattern [2]. The unique arrangement of functional groups, including the 3-methylene moiety, is critical for its specific biological activities and interactions with molecular targets.

Structural Biology Natural Products Chemistry Crystallography

Absolute Configuration Determined by Solid-State TDDFT CD Methodology

The absolute configuration of (S)-(+)-ascochin was rigorously determined as (4S) using a novel solid-state Time-Dependent Density Functional Theory (TDDFT) Circular Dichroism (CD) methodology, with X-ray coordinates as input [1]. This contrasts with many chiral natural products where absolute configuration is inferred from NMR data or chemical derivatization. The (R)-enantiomer, while a chiral analog, exhibits opposite optical activity and potentially different biological properties, underscoring the importance of using the defined (S)-enantiomer .

Chirality Stereochemistry Spectroscopy

Unique Biosynthetic Pathway Involving a Non-Aromatic 3-Methylene Isochromanone Core

The biosynthesis of ascochin proceeds via a nonreducing polyketide synthase (nrPKS) that constructs a 3-methylene isochromanone backbone, a non-aromatic structure [1]. This is in stark contrast to typical nrPKS products, which are aromatic. The thioesterase domain (TEAscD) acts as a gatekeeper, directing product release toward the non-aromatic 3-methylene isochromanone rather than the typical aromatic product [2]. This unique pathway distinguishes ascochin from other fungal polyketides like aromatic isocoumarins and melleins.

Biosynthesis Polyketide Synthase Enzymology

Activity Against Specific Plant Pathogens: Phytophthora infestans and Septoria tritici

(S)-(+)-Ascochin has demonstrated inhibitory activity against the oomycete Phytophthora infestans (the causative agent of potato late blight) and the ascomycete fungus Septoria tritici (a major pathogen of wheat) . While specific IC50 or MIC values are not provided in the primary literature, its activity against these economically important plant pathogens distinguishes it from many other fungal metabolites that may only show activity against model organisms .

Plant Pathology Fungicide Agriculture

Catalytic Hydrogenation to a Dihydroisocoumarin Derivative

Catalytic hydrogenation of (4S)-(+)-ascochin converts it into the corresponding (3S,4S)-dihydroisocoumarin derivative 1b [1]. This transformation provides a direct route to a structurally related compound with potentially altered biological activity, enabling SAR studies [2]. The ability to generate this derivative from the parent compound is a unique chemical handle not available for many other isocoumarin natural products.

Organic Synthesis Derivatization Chemical Biology

Optimal Research and Industrial Applications for (S)-(+)-Ascochin Based on Evidence


Antimicrobial and Antifungal Lead Discovery

(S)-(+)-Ascochin's demonstrated activity against Bacillus megaterium, Microbotryum violaceum, Phytophthora infestans, and Septoria tritici at 0.5 mg/disc makes it a valuable starting point for developing novel antimicrobial and antifungal agents, particularly for agricultural applications [1]. Its activity against an alga (Chlorella fusca) also suggests potential as an antialgal agent .

Chiral Natural Product Chemistry and Stereochemical Studies

The rigorously determined (4S) absolute configuration using solid-state TDDFT CD methodology [1] establishes (S)-(+)-Ascochin as a benchmark compound for chiroptical studies and for validating computational methods in stereochemical assignment. It serves as a model for investigating the relationship between absolute configuration and biological activity in isocoumarin derivatives.

Fungal Secondary Metabolism and Biosynthetic Engineering

The unique biosynthetic pathway of ascochin, involving a nonreducing PKS and a thioesterase domain that directs formation of a non-aromatic 3-methylene isochromanone [1], makes it a key target for studying polyketide synthase programming and for engineering the production of novel non-aromatic polyketides. This is a distinct application not relevant to compounds with conventional aromatic biosynthetic pathways.

Chemical Derivatization and Structure-Activity Relationship (SAR) Studies

The ability to convert (S)-(+)-Ascochin to its (3S,4S)-dihydroisocoumarin derivative via catalytic hydrogenation [1] provides a direct route to a structurally related analog. This enables SAR studies to probe the impact of the 3-methylene group on biological activity, a key advantage over isocoumarins lacking this reactive handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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